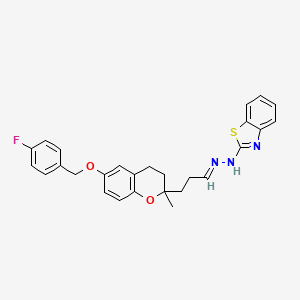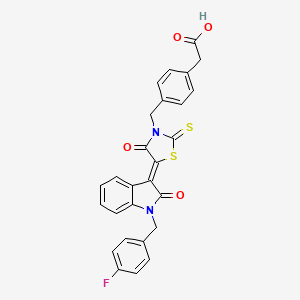
Aanat-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aanat-IN-1 is a potent inhibitor of aralkylamine N-acetyltransferase (AANAT), an enzyme responsible for the synthesis of melatonin. Melatonin plays a crucial role in regulating circadian rhythms and is involved in various disorders, such as seasonal affective disorder, where melatonin levels are abnormally high .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aanat-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the inhibitory activity against AANAT. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions are optimized for maximum yield and purity, often involving:
Catalysts: Use of specific catalysts to accelerate the reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure high efficiency.
Automation: Employing automated systems for precise control over reaction parameters and to minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Aanat-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance stability or activity.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Aanat-IN-1 is used as a tool to study the inhibition of aralkylamine N-acetyltransferase. It helps in understanding the enzyme’s role in melatonin synthesis and its broader implications in biochemical pathways.
Biology
In biological research, this compound is employed to investigate the regulation of circadian rhythms. By inhibiting AANAT, researchers can study the effects on melatonin levels and related physiological processes.
Medicine
In medicine, this compound has potential therapeutic applications for disorders related to abnormal melatonin levels, such as seasonal affective disorder and certain sleep disorders. It is also being explored for its role in cancer research, given melatonin’s involvement in cell proliferation and apoptosis.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals targeting melatonin-related pathways
Mécanisme D'action
Aanat-IN-1 exerts its effects by binding to the active site of aralkylamine N-acetyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of serotonin to melatonin, leading to decreased melatonin levels. The molecular targets include the enzyme’s catalytic residues, and the pathways involved are those related to melatonin synthesis and circadian rhythm regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: The end product of the AANAT-catalyzed reaction.
Serotonin: The substrate for AANAT.
Other AANAT Inhibitors: Compounds like tryptamine derivatives that also inhibit AANAT.
Uniqueness
Aanat-IN-1 is unique due to its high potency and specificity for AANAT. Unlike other inhibitors, it has a lower IC50 value, indicating higher efficacy at lower concentrations. This makes it a valuable tool for both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H19FN2O4S2 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
2-[4-[[(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C27H19FN2O4S2/c28-19-11-9-18(10-12-19)14-29-21-4-2-1-3-20(21)23(25(29)33)24-26(34)30(27(35)36-24)15-17-7-5-16(6-8-17)13-22(31)32/h1-12H,13-15H2,(H,31,32)/b24-23- |
Clé InChI |
RQYKFUOVFMVXSF-VHXPQNKSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)/C(=O)N2CC5=CC=C(C=C5)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)C(=O)N2CC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


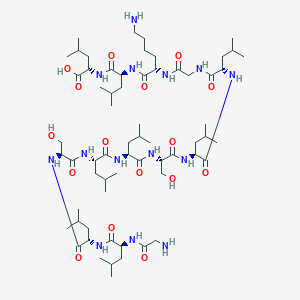
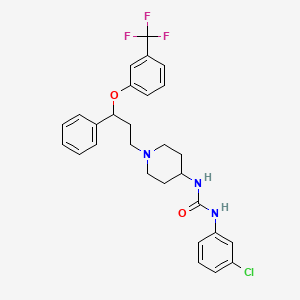
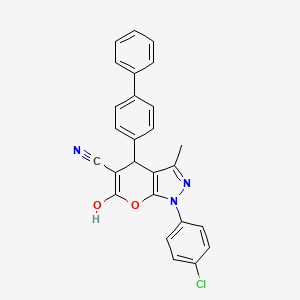

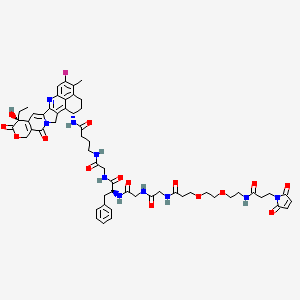
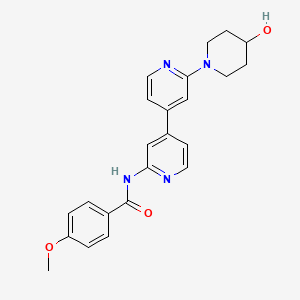
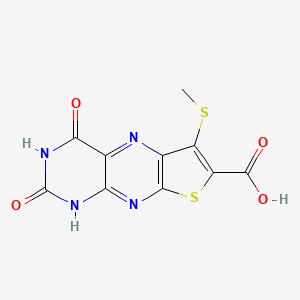
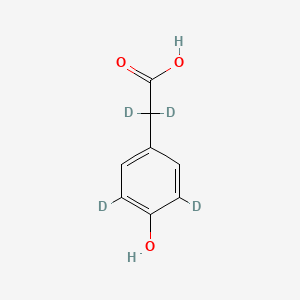
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
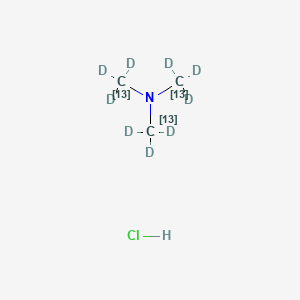
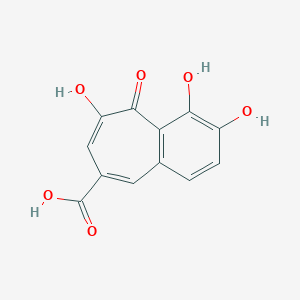
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
